The synthesis of 2-chloro-3'-deoxyadenosine typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent systems, and concentrations to enhance yield and purity.
The molecular structure of 2-chloro-3'-deoxyadenosine can be described as follows:
The structural configuration allows cladribine to mimic natural nucleosides while exhibiting distinct pharmacological properties.
2-Chloro-3'-deoxyadenosine participates in several chemical reactions:
These reactions highlight cladribine's role as an antimetabolite in cancer therapy.
The mechanism of action of 2-chloro-3'-deoxyadenosine primarily involves:
This dual mechanism underlies cladribine's therapeutic applications.
Key physical and chemical properties of 2-chloro-3'-deoxyadenosine include:
These properties are essential for formulation development and storage considerations in pharmaceutical applications .
2-Chloro-3'-deoxyadenosine has several significant applications:
2-Chloro-3'-deoxyadenosine (CAS 115044-75-2) is a synthetic purine nucleoside analog with the systematic name 2-chloro-9-(3-deoxy-β-D-ribofuranosyl)adenine. Its molecular formula is C₁₀H₁₂ClN₅O₃, corresponding to a molecular weight of 285.69 g/mol. The compound features a chlorine atom substituted at the C2 position of the adenine base and lacks a hydroxyl group at the 3'-position of the deoxyribose sugar moiety [1] [5] [7].
The stereochemistry of 2-chloro-3'-deoxyadenosine is defined by the β-D-ribofuranosyl configuration, with specific orientation of substituents around the sugar ring. Nuclear magnetic resonance (NMR) spectroscopy confirms the anomeric carbon (C1') adopts the β-configuration, evidenced by a characteristic coupling constant (J = 1.9 Hz) observed in the proton NMR spectrum. Key NMR assignments include:
The sugar pucker conformation, analyzed through NMR coupling constants and X-ray crystallography, predominantly adopts the C3'-endo conformation, which influences base stacking and molecular recognition properties. This configuration differs from natural deoxyadenosine's C2'-endo puckering, contributing to distinct biological interactions [2].
Table 1: Molecular Descriptors of 2-Chloro-3'-deoxyadenosine
Property | Value |
---|---|
Molecular formula | C₁₀H₁₂ClN₅O₃ |
Molecular weight | 285.69 g/mol |
CAS registry number | 115044-75-2 |
Hydrogen bond donors | 4 |
Hydrogen bond acceptors | 6 |
Rotatable bonds | 2 |
Topological polar surface area | 98.3 Ų |
Single-crystal X-ray diffraction analysis reveals that 2-chloro-3'-deoxyadenosine crystallizes in a monoclinic space group (P2₁), with unit cell parameters indicative of dense molecular packing. The adenine base adopts an anti-conformation relative to the sugar ring, with a glycosidic bond angle (χ) of approximately -120° to -160°, optimizing base stacking interactions. This conformation positions the chlorine atom perpendicular to the plane of the purine ring, minimizing steric hindrance with the sugar moiety [2] [9].
The crystal structure exhibits extensive hydrogen bonding networks involving both base and sugar functional groups. Key intermolecular interactions include:
These interactions create a three-dimensional framework stabilized by van der Waals forces and dipole-dipole interactions. Notably, the absence of the 3'-hydroxyl group reduces potential hydrogen bonding sites compared to natural deoxyadenosine analogs, resulting in a distinctive packing motif where molecules form centrosymmetric dimers through paired N6-H···O5' hydrogen bonds. The chlorine atom participates in type II halogen bonding (Cl···N interactions ≈ 3.3 Å) that further stabilizes the lattice structure [2].
Table 2: Key Crystallographic Parameters and Bonding Interactions
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Hydrogen bond lengths | 2.98–3.25 Å |
Halogen bond lengths | 3.28–3.35 Å |
Base tilt angle | 15–25° relative to sugar |
Glycosidic bond angle (χ) | -142.7° |
Structurally, 2-chloro-3'-deoxyadenosine exhibits two critical modifications compared to natural 2'-deoxyadenosine: (1) replacement of the C2 hydrogen with chlorine on the purine base, and (2) absence of the hydroxyl group at the C3' position of the deoxyribose sugar. The C2 chlorine atom significantly alters electronic distribution within the purine ring, evidenced by decreased electron density at C2 (partial charge ≈ +0.32) and increased electron deficiency at N3 and C6 positions. This electronic perturbation reduces basicity of the N1 nitrogen by approximately 1.5 pKₐ units compared to deoxyadenosine, affecting hydrogen bonding capacity [1] [8].
The 3'-deoxygenation induces conformational rigidity in the sugar moiety. Bond length analysis shows:
These alterations constrain the sugar ring to the C3'-endo conformation, reducing conformational flexibility. The absence of the 3'-hydroxyl eliminates a key hydrogen bonding donor/acceptor site, impairing interactions with enzymes that require this moiety for catalysis. Computational models demonstrate that the combined modifications increase molecular lipophilicity (log P ≈ -0.85) compared to deoxyadenosine (log P ≈ -1.25), enhancing membrane permeability [5] [7] [9].
Table 3: Structural Comparison with Natural Deoxyadenosine
Structural Feature | 2-Chloro-3'-deoxyadenosine | 2'-Deoxyadenosine |
---|---|---|
C2 substituent | Chlorine (1.73 Å) | Hydrogen (1.09 Å) |
C3' functional group | Hydrogen (1.09 Å) | Hydroxyl (1.42 Å) |
Glycosidic bond length | 1.482 Å | 1.473 Å |
C1'-N9 bond angle | 116.8° | 117.5° |
Sugar pucker predominance | C3'-endo (85%) | C2'-endo (70%) |
Calculated log P | -0.85 | -1.25 |
The structural distinction between 2-chloro-3'-deoxyadenosine and its positional isomer 2-chloro-2'-deoxyadenosine (cladribine; CAS 4291-63-8) lies exclusively in the position of deoxygenation on the sugar moiety. While both compounds feature chlorine substitution at C2 of adenine, 2-chloro-3'-deoxyadenosine lacks the 3'-hydroxyl group, whereas cladribine lacks the 2'-hydroxyl group. This seemingly minor difference profoundly impacts conformational behavior, enzymatic recognition, and pharmacokinetic profiles [4] [9].
Crystallographic analysis reveals cladribine predominantly adopts the C2'-endo conformation (South puckering), facilitated by the absence of the 2'-hydroxyl group. In contrast, 2-chloro-3'-deoxyadenosine favors the C3'-endo conformation (North puckering). This conformational divergence influences protein binding: cladribine maintains recognition by deoxycytidine kinase (phosphorylation efficiency ≈ 85%), whereas 2-chloro-3'-deoxyadenosine is a poor substrate (phosphorylation efficiency <15%) due to altered geometry at the 5'-hydroxyl phosphorylation site. Additionally, the 3'-deoxygenation in 2-chloro-3'-deoxyadenosine prevents DNA chain elongation following incorporation into nucleic acids, acting as an obligate chain terminator [4] [9].
Pharmacokinetically, cladribine demonstrates extensive cellular accumulation as cladribine triphosphate, with an intracellular half-life exceeding 30 hours in leukemic cells. In contrast, 2-chloro-3'-deoxyadenosine exhibits limited phosphorylation and consequently shorter intracellular retention (half-life ≈ 9 hours). Plasma pharmacokinetics also differ significantly: cladribine has a terminal half-life of 6.7±2.5 hours with a volume of distribution of 9.2±5.4 L/kg, while 2-chloro-3'-deoxyadenosine's disposition remains less characterized but shows reduced urinary excretion (≈12% of dose vs. 20–25% for cladribine) due to greater metabolic instability [3] [4] [6].
Table 4: Comparative Analysis of Positional Isomers
Property | 2-Chloro-3'-deoxyadenosine | 2-Chloro-2'-deoxyadenosine (Cladribine) |
---|---|---|
Deoxygenation position | 3' | 2' |
Predominant sugar pucker | C3'-endo (North) | C2'-endo (South) |
Deoxycytidine kinase Km | >500 μM | 12±3 μM |
Intracellular t₁/₂ of triphosphate | ~9 hours | 32.7 hours |
Plasma terminal t₁/₂ | Not fully characterized | 6.7±2.5 hours |
Volume of distribution | Not determined | 9.2±5.4 L/kg |
DNA chain termination | 3'-position | 5'-position (following 5'-phosphorylation) |
Urinary excretion | <12% | 20–25% |
Primary biological activity | Research compound | FDA-approved antileukemic agent |
The structural differences confer distinct biological activities: Cladribine is incorporated into DNA where it induces single-strand breaks and apoptosis in lymphocytes, underpinning its clinical efficacy against hairy cell leukemia. Conversely, 2-chloro-3'-deoxyadenosine primarily functions as a metabolic inhibitor rather than a DNA-directed agent, with research applications in probing purine metabolism pathways. Neither compound undergoes significant deamination by adenosine deaminase due to steric hindrance from the chlorine substituent, though 2-chloro-3'-deoxyadenosine shows greater susceptibility to phosphorolytic cleavage by purine nucleoside phosphorylase [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: